molecular formula C24H26N2O6 B6527946 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 946292-54-2

4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B6527946
CAS No.: 946292-54-2
M. Wt: 438.5 g/mol
InChI Key: GGBVWNQAPIZUNX-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a morpholinoethyl group at the amide nitrogen. The benzamide is connected via an ether linkage to a 4-oxo-4H-chromen moiety bearing methoxy (7-position) and methyl (2-position) substituents. The chromen-4-one scaffold is associated with diverse biological activities, including anti-inflammatory and anticancer properties . The morpholinoethyl group enhances solubility and may influence receptor binding through hydrogen bonding .

Properties

IUPAC Name

4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-16-23(22(27)20-8-7-19(29-2)15-21(20)31-16)32-18-5-3-17(4-6-18)24(28)25-9-10-26-11-13-30-14-12-26/h3-8,15H,9-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBVWNQAPIZUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other chromen derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural features, it might exert antioxidant, anti-inflammatory, or antiproliferative effects, as observed with other chromen derivatives.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature might affect the compound’s structure and, consequently, its interaction with targets. The presence of other biomolecules could lead to competitive or noncompetitive interactions, influencing the compound’s efficacy.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

  • 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide () Structural Differences: The chromen-2-one ring replaces the 4-oxo group, and a thiazole linker connects the benzamide to the chromen. The benzamide has a methyl substituent instead of morpholinoethyl. The absence of the morpholine group reduces solubility compared to the target compound .
  • 4-Chloro-N-[2-(3-oxo-4-morpholinyl)ethyl]benzamide () Structural Differences: Lacks the chromen-4-one moiety; the benzamide has a chloro substituent and a modified morpholine ring (3-oxo).

Chromen-4-One Modifications

  • N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide () Structural Differences: A thiazolidinone ring replaces the ether linker, and the chromen-4-one has a methyl group at position 4. Functional Impact: The thiazolidinone may confer metabolic stability but could reduce bioavailability due to increased molecular weight. The methyl group at position 6 may sterically hinder target binding compared to the target compound's 7-methoxy group .
  • N-(2-{(4-Fluorobenzyl)[(4-oxo-4H-chromen-3-yl)methyl]amino}-2-oxoethyl)-N-(2-methoxyethyl)-4-(2-methyl-2-propanyl)benzamide () Structural Differences: A tertiary amine linker replaces the ether, with fluorobenzyl and methoxyethyl substituents. However, the complex linker may increase synthetic complexity .

Morpholinoethyl Group Analogs

  • 4-(isoquinolin-1-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide () Structural Differences: The chromen-4-one is replaced with an isoquinoline group. Functional Impact: Isoquinoline may engage in intercalation or kinase inhibition, diverging from the chromen-4-one’s typical mechanisms. The shared morpholinoethyl group suggests similar solubility profiles .
  • 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide ()

    • Structural Differences : A tert-butyl group replaces the chromen-ether moiety.
    • Functional Impact : Simplified structure with high lipophilicity from the tert-butyl group, likely reducing target specificity compared to the chromen-containing compound .

Pharmacological and Functional Implications

  • Chromen-4-One Role : The 4-oxo group and aromatic system may interact with enzymes like topoisomerases or kinases, common in anticancer agents. Analogs with 2-oxo chromen () show reduced activity in some assays .
  • Morpholinoethyl Group: Enhances aqueous solubility and may modulate pharmacokinetics. Compounds without this group (e.g., ) exhibit lower bioavailability .

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